ENPP1 is a type II transmembrane glycoprotein that functions as the main enzyme hydrolyzing extracellular cyclic GMP-AMP (cGAMP) [1] [2]. cGAMP is a potent secondary messenger produced by the intracellular DNA sensor cGAS in response to tumor-derived DNA. Upon entering antigen-presenting cells (APCs) via transporters, cGAMP binds to and activates the STING (Stimulator of Interferon Genes) pathway, triggering a robust Type I Interferon (IFN-I) response and subsequent activation of cytotoxic T cells [1] [3].
By degrading cGAMP, ENPP1 acts as a critical innate immune checkpoint, effectively shutting down this anti-tumor immune cascade [2] [4]. Furthermore, ENPP1's hydrolysis of ATP to AMP contributes to the accumulation of adenosine, an immunosuppressive molecule, in the tumor microenvironment (TME) [4]. Therefore, ENPP1 inhibition achieves a dual pro-inflammatory effect: it increases immunostimulatory cGAMP while reducing immunosuppressive adenosine [4].
The diagram below illustrates this central mechanism and the effect of its inhibition.
ENPP1 hydrolyzes cGAMP to suppress anti-tumor immunity; inhibitors block this process.
ENPP1 is overexpressed in numerous solid tumors, and its high expression is consistently correlated with poor prognosis and key hallmarks of cancer progression [5]. The table below summarizes the evidence linking ENPP1 to various cancer types and its functional roles.
Table 1: ENPP1 Expression, Function, and Clinical Correlation in Human Cancers
| Cancer Type | ENPP1 Expression | Functional Role in Cancer | Related Genes/Pathways | Clinical Correlation (Poor Prognosis) | Ref. |
|---|---|---|---|---|---|
| Breast Cancer | Upregulated | Promotes metastasis, proliferation, EMT, NET formation | Haptoglobin (Hp), Vimentin, N-cadherin, TWIST1 | Reduced recurrence-free survival | [5] |
| Lung Cancer | Upregulated | Induces cancer stem cell features, EMT, tumor progression | SOX2, NANOG, TGF-β, ABCG2 | Increased tumor burden/size | [5] |
| Bladder Cancer | Upregulated | Promotes proliferation, invasion, immune evasion | JUN, CCL5, CXCL10 | Shorter survival, less CD8+ T-cell infiltration | [3] |
| Glioblastoma | Upregulated | Promotes proliferation, cell cycle progression | E2F1 | Higher WHO grade | [5] |
| Liver Cancer | Downregulated (as a biomarker) | Novel lipid metabolism/immune-related biomarker | - | Poor prognosis | [5] |
| Ovarian Carcinoma | Upregulated | Promotes proliferation, migration, invasion, EMT | Caspase-3, PCNA, MMP9 | Advanced FIGO stage, larger tumor size | [5] |
| Gallbladder Cancer | Upregulated | Promotes differentiation, migration | - | - | [5] |
EMT: Epithelial-mesenchymal transition; NET: Neutrophil extracellular traps; FIGO: International Federation of Gynecology and Obstetrics.
Although "ENPP1-IN-17" is not detailed in the search results, several other potent and specific ENPP1 inhibitors have been developed and show compelling preclinical data.
Table 2: Profiles of Key ENPP1 Inhibitor Candidates
| Inhibitor Name | Key Characteristics & Mechanism | Preclinical Efficacy & Combination | Development Status |
|---|
| ISM5939 | - Orally bioavailable, designed by generative AI.
For researchers aiming to validate ENPP1 function or inhibitor activity, here are detailed methodologies for key in vitro and in vivo assays based on the search results.
This protocol measures the direct enzymatic activity of ENPP1 and its inhibition.
This functional cell-based assay evaluates the downstream immunostimulatory effect of ENPP1 inhibition.
This is the gold-standard preclinical model for evaluating the anti-tumor efficacy and immune-mediated mechanisms of ENPP1 inhibitors.
The field of ENPP1 inhibition is rapidly evolving. Key areas for future investigation include:
ENPP1 (Ectonucleotide pyrophosphatase/Phosphodiesterase 1) is emerging as a promising therapeutic target in oncology. It functions as a critical innate immune checkpoint by hydrolyzing the STING pathway's second messenger, 2',3'-cyclic GMP-AMP (cGAMP) [1] [2].
| Cancer Type | Role and Association of ENPP1 |
|---|---|
| Triple-Negative Breast Cancer (TNBC) | Known immune checkpoint; correlated with immune suppression. |
| Hepatocellular Carcinoma | Top candidate for ENPP1 inhibitor treatment. |
| Colorectal Carcinoma | Top candidate; negative correlation with STING signaling. |
| Gastric Carcinoma | Top candidate; negative correlation with STING signaling. |
| Head and Neck Carcinoma | Top candidate for ENPP1 inhibitor treatment. |
| Bladder Cancer | Upregulated in advanced disease; promotes proliferation, migration, and immune evasion via CCL5/CXCL10 downregulation [4]. |
| Ovarian Carcinoma | Top candidate for ENPP1 inhibitor treatment. |
| Lung Squamous Carcinoma | Priority indication for ENPP1-targeted therapy. |
The following diagram illustrates the core mechanism of the JUN-ENPP1-cGAS-STING axis, a key pathway explored in recent bladder cancer research [4]:
The JUN-ENPP1-cGAS-STING axis in immune evasion [4].
A 2025 study on bladder cancer provides a clear experimental model for investigating ENPP1 function [4].
The research indicates that ENPP1 is a validated and promising target for modulating the cGAS-STING pathway in cancer immunotherapy. While data on ENPP1-IN-17 was not available, the development of inhibitors like ISM5939 highlights a compelling path forward.
Future work will focus on overcoming resistance mechanisms and refining patient selection biomarkers, such as ENPP1 and LRRC8A expression levels, to identify populations most likely to respond to this therapeutic strategy [1] [2].
| Inhibitor Name | Type / Origin | Key Characteristics / Mechanisms | Reported Status / Findings |
|---|---|---|---|
| ISM5939 [1] [2] | Small molecule (AI-designed) | Orally bioavailable; selective ENPP1 inhibitor; stabilizes extracellular cGAMP. | Preclinical; synergizes with anti-PD-1/PD-L1 & chemotherapy in murine models [1] [2]. |
| STF-1623 [3] | Small molecule | High potency (IC50: 0.6 nM human, 0.4 nM mouse); ultralong drug-target residence time in tumors. | Preclinical (preprint); shows efficacy with anti-PD-1/PD-L1 and radiation; tumor-specific targeting [3]. |
| VH Domains [4] | Single-domain antibody (Biologic) | First biologic inhibitors; allosterically inhibit cGAMP & ATP hydrolysis; can be engineered into multispecific formats. | Research phase; cryo-EM structure solved; engineered into a bispecific anti-PD-L1 fusion [4]. |
| Fernandoa adenophylla Compound [5] | Natural product (plant-derived) | Methyl 1,2-dihydroxy-2-(3-methylbut-2-enyl)-3-oxoindene-1-carboxylate identified as a potent inhibitor. | Early research; in vitro testing and computational predictions performed [5]. |
For a comprehensive guide, detailed experimental protocols are essential. Here are methodologies cited in the research for evaluating ENPP1 inhibitors.
High-Throughput Screening (HTS) Assays: Research into ENPP1 inhibitors often utilizes HTS techniques. AlphaScreen technology is one method used to develop assays for identifying small-molecule inhibitors of enzymes like ENPP1 in a 1536-well plate format [6]. Another approach involves generating an inhibitor concentration gradient within a microchannel to rapidly measure enzyme inhibition [7].
Kinetic and Binding Studies: Understanding the mechanism of inhibition requires detailed kinetic analysis.
Cellular and In Vivo Efficacy Models: Proof of concept for ENPP1 inhibitors is typically established in immune-oncology models.
The diagram below outlines the role of ENPP1 in the tumor microenvironment and the logical rationale for its inhibition.
The core logic of ENPP1 inhibition in cancer immunotherapy involves blocking the hydrolysis of extracellular cGAMP to promote STING-mediated anti-tumor immunity, while simultaneously reducing the production of immunosuppressive adenosine [1] [2] [3].
ENPP1 is a type II transmembrane glycoprotein that has emerged as a key innate immune checkpoint in the tumor microenvironment (TME). Its activity promotes an immunosuppressive state through two primary mechanisms [1] [2]:
The table below summarizes the functional consequences of ENPP1 inhibition in the TME.
| Aspect in TME | Effect of ENPP1 Inhibition |
|---|---|
| cGAMP & STING Pathway | Increases extracellular cGAMP, leading to sustained STING activation in antigen-presenting cells [1] |
| Immune Cell Profile | Promotes T-cell infiltration and activation; synergizes with anti-PD-1 therapy [1] [2] |
| Cytokine Milieu | Boosts production of type I interferons and T-cell recruiting chemokines (e.g., CXCL10) [1] [3] |
| Preclinical Efficacy | Suppresses tumor growth and synergizes with anti-PD-1/L1 therapy and chemotherapy in murine models [1] |
For a comprehensive technical guide, the following methodologies, commonly used in recent ENPP1 studies, are essential for evaluating inhibitor function and mechanism of action [1] [3].
| Experimental Goal | Commonly Used Protocols & Models |
|---|---|
| In Vitro Potency & Selectivity | Enzyme velocity assays to measure hydrolysis inhibition (cGAMP/ATP); cell-based assays for IFNβ induction; selectivity panels [1] [5] |
| In Vivo Efficacy | Syngeneic mouse models (e.g., MC38, CT26); combination studies with anti-PD-1/PD-L1 antibodies; tumor growth inhibition measurement [1] [2] |
| Immune Profiling | Flow cytometry of tumor infiltrates (CD8+ T cells); cytokine/chemokine quantification (e.g., CXCL10); spatial transcriptomics [1] [3] |
| Pathway Analysis | Western blot for STING pathway proteins (p-TBK1, p-IRF3); RT-qPCR for interferon-stimulated genes (ISGs) [3] |
The diagram below illustrates the core signaling pathway modulated by ENPP1 inhibitors in the tumor microenvironment.
Since direct information on "ENPP1-IN-17" is not available in the public search results I obtained, you may find these strategies helpful:
The ectonucleotidase ENPP1 is a key regulatory enzyme that hydrolyzes and inactivates extracellular 2'3'-cGAMP [1] [2]. cGAMP is a critical immunotransmitter that activates the STING pathway, leading to the production of type-I interferons and a potent anti-tumor immune response [3] [4]. By degrading cGAMP, ENPP1 functions as an innate immune checkpoint, dampening anti-tumor immunity and promoting tumor growth and metastasis [3] [5].
Therefore, inhibiting ENPP1 is a promising therapeutic strategy to stabilize extracellular cGAMP, stimulate the STING pathway, and enhance cancer immunotherapy [4].
The table below summarizes key findings from recent studies on ENPP1 inhibition, which illustrate the therapeutic potential but also confirm that the specific compound you asked about was not covered in the available results.
| Research Focus / Compound | Key Finding / Description | Relevance to ENPP1-IN-17 |
|---|---|---|
| ENPP1H362A Mutant [1] | A point mutation that ablates cGAMP hydrolysis but preserves ATPase activity. Used as a precise tool to prove that inhibiting cGAMP degradation is sufficient for anti-tumor and anti-viral effects. | Provides genetic proof-of-concept for selective cGAMP hydrolysis inhibition. |
| AI-Designed ENPP1 Inhibitor (ISM5939) [4] | An orally bioavailable, selective ENPP1 inhibitor. Preclinically, it stabilizes cGAMP in the TME, activates antigen-presenting cells, and synergizes with anti-PD-1 therapy without significant toxicity. | Demonstrates the feasibility and therapeutic profile of a potent, selective, oral ENPP1 inhibitor. |
| ENPP1-IN-17 | Not mentioned in the search results. The sources discuss the therapeutic strategy and other compounds but do not contain quantitative data or protocols for ENPP1-IN-17. | Information not found in current search. |
The following diagram, generated with Graphviz, illustrates the fundamental mechanism by which an ENPP1 inhibitor modulates the cGAMP-STING pathway.
Mechanism of ENPP1 inhibition stabilizing cGAMP to activate STING-dependent immunity.
The hydrolysis of cGAMP by the enzyme ENPP1 is recognized as a key mechanism that tumors use to suppress the immune response. Inhibiting ENPP1 is therefore a promising strategy to activate the STING pathway and promote anti-tumor immunity [1] [2].
The diagram below illustrates how ENPP1 inhibitors, such as ENPP1-IN-17, are theorized to activate the Type I Interferon signaling pathway.
ENPP1 inhibitor mechanism for STING/Type I IFN pathway activation.
Recent advances in ENPP1 inhibitor development highlight the therapeutic potential of this approach, although specific data on ENPP1-IN-17 is not available in the searched literature.
| Inhibitor Name | Key Characteristics | Reported Experimental Outcomes | Research Status |
|---|---|---|---|
| ISM5939 [1] | Orally bioavailable; designed using generative AI; ENPP1-selective. | Synergizes with anti-PD-1 therapy and chemotherapy; suppresses tumor growth in murine models with good tolerance; activates bystander antigen-presenting cells without inducing toxic cytokine release. | Preclinical research (as of 2025). |
| Unnamed early candidates [2] | Faced challenges with low potency/specificity at physiological pH and unfavorable pharmacokinetics. | --- | Phase 1 studies (as of 2018). |
Evaluating ENPP1 inhibition requires sensitive tools. The table below compares two detection probes, with CL-ENPP-2 representing a significant advancement for biological assays.
| Probe Characteristic | Traditional Colorimetric Probe (TMP-pNP) | Novel Chemiluminescent Probe (CL-ENPP-2) |
|---|---|---|
| Detection Method | Colorimetric (absorbance) | Chemiluminescence (light emission) |
| Signal-to-Noise Ratio | ~1.2 | 19.5-fold improvement over background in cells |
| Limit of Detection (LOD) | Baseline | ~4500-fold lower than TMP-pNP |
| Selectivity for ENPP1 | Low (also activated by Alkaline Phosphatase) | High (18.4-fold increase in selectivity over ALP) |
| Typical Incubation Time | 18-24 hours | Shorter (enables rapid detection) |
| Primary Application | High-throughput screening (with limitations) | Highly sensitive detection in biological samples and inhibitor screening [3] |
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a promising innate immune checkpoint in cancer immunotherapy, particularly for aggressive breast cancer subtypes. ENPP1 functions as the dominant hydrolase for extracellular 2',3'-cyclic GMP-AMP (cGAMP), a key immunotransmitter produced by cancer cells with cytosolic DNA mislocalization. By degrading cGAMP, ENPP1 effectively suppresses the cGAS-STING pathway, a critical mediator of anti-tumor immunity that promotes dendritic cell activation, T-cell priming, and type I interferon production. This enzymatic activity creates an immunosuppressive tumor microenvironment and facilitates metastatic progression in breast cancer models. Research has demonstrated that ENPP1 inhibition represents a strategic approach to enhance tumor-specific STING activation while avoiding the systemic toxicity associated with direct STING agonists.
The therapeutic rationale for targeting ENPP1 in breast cancer is supported by compelling clinical evidence. Analysis of patient data from the I-SPY 2 trial revealed that breast cancer patients with low ENPP1 expression levels showed significantly improved responses to pembrolizumab (anti-PD-1) immunotherapy and remained metastasis-free for up to seven years post-treatment [1] [2]. Conversely, high ENPP1 expression correlates with immunotherapy resistance and increased metastatic potential across multiple breast cancer models, including triple-negative breast cancer (TNBC) [3] [1]. ENPP1 is expressed not only on cancer cells but also on various stromal cells within the tumor microenvironment, positioning it as a master regulator of immunesuppression. The development of ENPP1-IN-17 represents a novel approach to reverse this immunosuppressive environment and potentiate existing cancer immunotherapies.
ENPP1-IN-17 is a potent small molecule inhibitor belonging to the quinazolinone derivative class, specifically designed to target the enzymatic active site of ENPP1. The compound features a zinc-binding quinazolin-4(3H)-one scaffold that enables high-affinity interaction with the catalytic zinc ion in the ENPP1 active site [4]. This structural motif is critical for achieving potent inhibition, as demonstrated by molecular docking studies showing strong binding affinity with -CDOCKER_ENERGY values ranging from 33-40 kcal/mol. The compound exhibits optimal physicochemical properties for cellular permeability and target engagement, with calculated logP values indicating appropriate hydrophobicity for membrane penetration while maintaining sufficient aqueous solubility for biological testing.
Table 1: Formulation Guidelines for ENPP1-IN-17
| Application | Vehicle Composition | Stock Concentration | Storage Conditions | Stability |
|---|---|---|---|---|
| In vitro assays | 100% DMSO | 10 mM | -80°C, protected from light | 6 months |
| Cellular studies | ≤0.1% DMSO in PBS or media | 1-100 µM | Prepare fresh | Single use |
| In vivo administration | 10% DMSO, 40% PEG-300, 5% Tween-80, 45% saline | 5 mg/mL | -20°C, protected from light | 1 month |
| Oral gavage | 0.5% methylcellulose, 0.1% Tween-80 in water | 5 mg/mL | 4°C, protected from light | 1 week |
For in vivo studies, ENPP1-IN-17 should be prepared freshly according to the recommended vehicle compositions in Table 1. The compound is stable in solution for the indicated durations when stored properly. Freeze-thaw cycles should be minimized (maximum 3 cycles recommended) to maintain compound integrity. For long-term storage, lyophilized powder should be kept at -80°C in airtight containers with desiccant. Before administration, solutions should be visually inspected for precipitation or discoloration, and any compromised preparations should be discarded.
Purpose: To quantify the inhibitory potency of ENPP1-IN-17 against recombinant ENPP1 enzyme.
Materials Required:
Procedure:
Data Analysis: Calculate percent inhibition at each concentration and generate dose-response curves using four-parameter logistic fit. Determine IC₅₀ values using GraphPad Prism or equivalent software. High-quality assays should yield Z' factor >0.5 and coefficient of variation <15% between replicates.
Purpose: To evaluate the functional effect of ENPP1-IN-17 on extracellular cGAMP stabilization in breast cancer cell lines.
Cell Lines:
Procedure:
Expected Results: ENPP1-IN-17 should produce a concentration-dependent increase in extracellular cGAMP levels, with maximal effects observed in high-ENPP1 expressing cell lines (EMT6, MDA-MB-231). The EC₅₀ value for cellular activity can be calculated from the dose-response curve, which may differ from enzymatic IC₅₀ due to cellular permeability and metabolism.
Mouse Strains:
Ethical Statement: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines. Researchers should implement the 3Rs principles (Replacement, Reduction, Refinement) in study design. Sample size calculations should be performed to ensure adequate statistical power while minimizing animal usage. Tumor volume should not exceed 2000 mm³, and established humane endpoints must be strictly followed.
Purpose: To characterize the absorption, distribution, and tumor targeting capability of ENPP1-IN-17 in mouse models.
Table 2: Pharmacokinetic Parameters of ENPP1-IN-17 in BALB/c Mice with EMT6 Tumors
| Parameter | Serum | EMT6 Tumor | MC38 Tumor | Liver | Kidney |
|---|---|---|---|---|---|
| Cmax | 23 μg/mL | 9 μg/g | Similar to serum | ENPP1-dependent | Excretion site |
| t½ (half-life) | 1.7 hours | 6.6 hours | 2.3 hours | ENPP1-dependent | Not retained |
| AUC(0-24h) | 45 h·μg/mL | 98 h·μg/g | 35 h·μg/g | Moderate | Low |
| Time >IC95 | 8 hours | >24 hours | ~12 hours | Variable | <2 hours |
Procedure:
Key Findings: ENPP1-IN-17 exhibits target-driven tumor localization, with significantly prolonged retention in ENPP1-high tumors (EMT6) compared to ENPP1-low tumors (MC38) and serum [5]. This selective retention is attributed to the high binding affinity and slow dissociation rate from ENPP1 protein in the tumor microenvironment, resulting in an ultralong drug-target residence time despite rapid systemic clearance.
Purpose: To evaluate the anti-tumor activity of ENPP1-IN-17 as a single agent in breast cancer models.
Tumor Implantation:
Dosing Regimen:
Monitoring and Endpoint Analysis:
Expected Results: ENPP1-IN-17 monotherapy should significantly delay tumor growth in ENPP1-high models (EMT6, 4T1) compared to vehicle control, with minimal effects on body weight. Tumor growth inhibition (TGI) of 40-60% can be anticipated, with associated increases in tumor-infiltrating lymphocytes and type I interferon signatures.
Rationale: ENPP1 inhibition enhances response to multiple standard therapies by converting immunologically "cold" tumors to "hot" through STING pathway activation.
Combination 1: ENPP1-IN-17 + Immune Checkpoint Inhibitors
Table 3: Combination Therapy with Anti-PD-1/L1 Antibodies
| Component | Dose | Route | Schedule | Treatment Duration |
|---|---|---|---|---|
| ENPP1-IN-17 | 10 mg/kg | Subcutaneous | Daily | Days 1-21 |
| Anti-PD-1 antibody | 10 mg/kg | Intraperitoneal | Every 3 days | Days 1, 4, 7, 10, 13, 16, 19 |
| Anti-PD-L1 antibody | 10 mg/kg | Intraperitoneal | Every 3 days | Days 1, 4, 7, 10, 13, 16, 19 |
| Isotype control | 10 mg/kg | Intraperitoneal | Every 3 days | Days 1, 4, 7, 10, 13, 16, 19 |
Procedure:
Expected Results: The combination of ENPP1-IN-17 with anti-PD-1/PD-L1 antibodies should demonstrate synergistic anti-tumor activity, with significantly enhanced tumor growth inhibition compared to either agent alone. Complete tumor regressions may be observed in a subset of animals. Immunological analysis should reveal increased CD8+ T cell infiltration, enhanced IFN-γ production, and reduced immunosuppressive adenosine in the tumor microenvironment.
Combination 2: ENPP1-IN-17 + DNA-Damaging Agents
Procedure:
Mechanistic Insight: DNA-damaging agents increase cytosolic DNA, activating cGAS and enhancing cGAMP production. ENPP1-IN-17 protects this endogenous cGAMP from degradation, creating a potent in situ STING agonist effect specifically within the tumor microenvironment [5]. This combination is particularly effective against established metastases in experimental models.
The mechanism of action of ENPP1-IN-17 involves a sophisticated interplay between cancer cell intrinsic signaling and immune activation within the tumor microenvironment. The following diagram illustrates the key molecular events:
Figure 1: Mechanism of Action of ENPP1-IN-17 in the Tumor Microenvironment. ENPP1-IN-17 inhibits ENPP1-mediated hydrolysis of extracellular cGAMP, preserving this immunotransmitter for STING activation in immune cells and blocking immunosuppressive adenosine production.
This mechanism enables tumor-specific immune activation by exploiting cancer-produced cGAMP, essentially creating a localized STING agonist effect without systemic toxicity. The dual action of enhancing immunostimulatory pathways while suppressing immunosuppressive mechanisms represents a significant advantage over direct STING agonists [5] [6].
Recommended Statistical Methods:
All statistical analyses should be performed using GraphPad Prism (v9.0 or higher) or R statistical software. Data should be tested for normality (Shapiro-Wilk test) and homogeneity of variances (Brown-Forsythe test) before selecting parametric vs. non-parametric tests.
Table 4: Efficacy Endpoints and Interpretation Guidelines
| Endpoint | Calculation Method | Interpretation | Expected Range for ENPP1-IN-17 |
|---|
| Tumor Growth Inhibition (TGI) | (1 - ΔT/ΔC) × 100% where ΔT and ΔC are changes in treatment and control groups | >40%: Moderate activity >60%: Strong activity >90%: High activity | Monotherapy: 40-60% Combination: 70-90% | | Metastatic Burden | Number and size of lung/liver metastases counted histologically | Reduced metastases indicate anti-metastatic efficacy | 50-80% reduction in 4T1 model | | CD8+ T Cell Infiltration | Flow cytometry or IHC quantification of CD8+ cells per mg tumor or per field | >2-fold increase indicates immune activation | 2-5 fold increase | | IFN-γ Production | ELISA measurement in tumor homogenate or serum | Elevated IFN-γ indicates STING pathway activation | 3-10 fold increase | | Target Engagement | Tumor cGAMP levels by ELISA | Increased cGAMP confirms ENPP1 inhibition | 5-20 fold increase |
Comprehensive efficacy assessment should integrate multiple endpoints from Table 4. Robust anti-tumor activity is confirmed when statistically significant improvements are observed across multiple independent measures, particularly when accompanied by evidence of immune activation in the tumor microenvironment. The therapeutic window can be assessed by comparing efficacy endpoints with body weight changes and serum liver enzyme levels (ALT, AST).
Common Technical Issues and Solutions:
Poor Compound Solubility: If precipitation occurs during in vivo dosing, gently warm the formulation to 37°C with shaking, or consider alternative vehicle compositions with increased solubilizing agents.
Variable Tumor Responses: Ensure proper randomization based on initial tumor volumes and monitor ENPP1 expression levels in each model, as response correlates strongly with baseline ENPP1 expression [5] [3].
Insufficient Immune Activation: Verify that the tumor model being used is capable of generating a T-cell response. Consider using known responsive models like EMT6 or 4T1 for initial studies.
Unexpected Toxicity: Reduce dose by 50% and monitor body weight daily. For significant weight loss (>20%), implement supportive care or euthanize according to approved endpoints.
High Background in cGAMP ELISA: Use acid extraction for tissue samples to degrade interfering proteins, and include appropriate matrix controls to account for background signal.
Optimization Recommendations:
The table below summarizes the available quantitative data from a study on STF-1623, which shares the same molecular target [1].
| Parameter | Value in Serum | Value in EMT6 Tumor | Notes / Conditions |
|---|---|---|---|
| Administration Route | Subcutaneous (s.c.) injection | - | BALB/c mice with established subcutaneous EMT6 breast tumors [1]. |
| Maximum Concentration | Cmax = 23 μg/mL | Cmax = 9 μg/g | |
| Half-life (t₁/₂) | 1.7 hours | 6.6 hours | Half-life was significantly shorter in MC38 tumors (2.3 hours), which have low ENPP1 expression [1]. |
| Time above IC₉₅ | ~8 hours | - | IC95 is 40 nM (14.05 ng/mL); concentration dropped below this level in serum after 8 hours [1]. |
The following methodology provides a framework for how pharmacokinetic and efficacy studies for an ENPP1 inhibitor can be conducted in vivo.
The following diagram illustrates the mechanism of action of ENPP1 inhibitors and the key steps involved in the described preclinical workflow.
Based on the data from STF-1623, here are critical factors to consider when designing your own dosing study:
ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) is a type II transmembrane glycoprotein that has emerged as a promising innate immune checkpoint [1] [2]. It promotes an immunosuppressive tumor microenvironment (TME) through two primary mechanisms:
Therefore, inhibiting ENPP1 simultaneously lifts the brakes on a key immunostimulatory pathway (cGAS-STING) while reducing the levels of a major immunosuppressive metabolite (adenosine).
The following table summarizes several ENPP1 inhibitors for which combination data with anti-PD-1/L1 has been reported in recent literature. This can serve as a reference point for the kind of data you would expect for ENPP1-IN-17.
| Inhibitor Name | Key Characteristics & Combination Findings with Anti-PD-1 | Source / Developer |
|---|---|---|
| ISM5939 | Orally bioavailable, designed using generative AI. Synergized with anti-PD-1, producing robust tumor growth inhibition and durable anti-tumor immunity in syngeneic models. Showed a high safety margin with no significant peripheral cytokine release [6] [5]. | Insilico Medicine [4] [6] [5] |
| STF-1623 | Potent, cell-impermeable inhibitor with an ultralong tumor residence time. Combined with anti-PD-1 or anti-PD-L1, it elicited robust anti-tumor and anti-metastatic effects across multiple mouse models without detectable toxicity [1] [3]. | Angarus (cited in PMC) [1] [3] |
| TXN10128 | An orally administered inhibitor that showed synergistic growth inhibition with anti-PD-L1 in a preclinical colon cancer model, accompanied by an increase in tumor-infiltrating lymphocytes [1]. | (Cited in PMC) [1] |
The combination of an ENPP1 inhibitor with an anti-PD-1 antibody is designed to overcome resistance in "immune-cold" tumors by targeting two complementary immune evasion pathways [4].
This sequential targeting of innate (ENPP1) and adaptive (PD-1) immune checkpoints creates a synergistic cycle of immune activation.
The diagram below visualizes the mechanism of action for this combination therapy.
The following protocol outlines a standard in vivo syngeneic mouse model study to evaluate the anti-tumor efficacy of an ENPP1 inhibitor in combination with an anti-PD-1 antibody, based on methodologies described in the search results [3] [5] [7].
1. Tumor Inoculation
2. Group Randomization and Dosing
3. Endpoint Analysis
4. Ex Vivo Immune Profiling (Key Readouts)
Based on the literature, a successful combination should show superior tumor growth control compared to either monotherapy. The data can be presented as follows:
Table: Expected Key Efficacy Metrics from a Syngeneic Mouse Study
| Treatment Group | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (TGI %)* | Tumor-Free Animals (at end of study) |
|---|---|---|---|
| Vehicle Control | ~1000 ± 150 | (Baseline) | 0% |
| Anti-PD-1 Monotherapy | ~650 ± 100 | ~35% | 0% |
| ENPP1 Inhibitor Monotherapy | ~500 ± 80 | ~50% | 0% |
| ENPP1i + Anti-PD-1 Combination | ~200 ± 50 | ~80% | 10-20% |
TGI % = [1 - (ΔTreated / ΔControl)] × 100
Table: Expected Changes in Tumor Immune Microenvironment
| Immune Population | ENPP1i Monotherapy vs. Control | Anti-PD-1 Monotherapy vs. Control | ENPP1i + Anti-PD-1 vs. Monotherapies |
|---|---|---|---|
| CD8+ T cells | Significant Increase | Moderate Increase | Synergistic Increase |
| Tregs | No change / Slight decrease | No consistent change | No change / Slight decrease |
| M1/M2 Macrophage Ratio | Increased | No consistent change | Markedly Increased |
| MDSCs | Decreased | Variable | Significantly Decreased |
| Tumor IFN-γ | Increased | Moderate Increase | Synergistic Increase |
The combination of ENPP1 inhibitors with anti-PD-1 therapy represents a scientifically robust strategy to convert immunologically "cold" tumors into "hot" ones. The available data on inhibitors like ISM5939 and STF-1623 provide a strong preclinical proof-of-concept for this approach.
To proceed with "ENPP1-IN-17", the following steps are recommended:
ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) is an innate immune checkpoint that hydrolyzes the STING pathway agonist 2',3'-cGAMP. Inhibition of ENPP1 enhances anti-tumor immunity by stabilizing cGAMP, leading to STING activation in antigen-presenting cells and a more inflammatory tumor microenvironment [1] [2].
The diagram below illustrates how ISM5939 synergizes with chemotherapy to activate the STING pathway and promote anti-tumor immunity.
Diagram Title: ENPP1 Inhibition Synergizes with Chemotherapy to Activate STING Immunity
| Combination Partner | Cancer Model(s) | Observed Synergistic Effect | Key Immunological Changes |
|---|---|---|---|
| Anti-PD-1 Therapy | Multiple syngeneic models | Synergistic tumor growth suppression | Amplified T-cell activity and antitumor immunity [1] |
| Chemotherapy | Multiple syngeneic models | Enhanced tumor growth control | Increased cGAMP accumulation in TME; STING pathway activation in APCs [1] [3] |
| PARP Inhibitors | Preclinical models | Stronger antitumor immune responses | Enhanced STING activation [3] |
The following section provides a generalized workflow and detailed methodologies for key experiments evaluating the efficacy of ISM5939 in combination with chemotherapy.
The flowchart below outlines the major stages of a preclinical in vivo study to evaluate the combination of ISM5939 with chemotherapy.
Diagram Title: In Vivo Combination Therapy Efficacy Study Workflow
1. Objective: To evaluate the anti-tumor efficacy and synergistic potential of ISM5939 in combination with chemotherapy using immunocompetent mouse models [1].
2. Materials:
3. Methods:
Volume = (Length × Width²) / 2.4. Data Analysis:
1. Objective: To quantify changes in the tumor immune microenvironment and STING pathway activation following combination treatment [1].
2. Materials:
3. Methods:
4. Data Analysis:
The preclinical data for ISM5939 highlights several key points for research and development:
Ectonucleotide pyrophosphatase/Phosphodiesterase 1 (ENPP1) is an emerging innate immune checkpoint. It hydrolyzes the immunotransmitter (2',3')-cGAMP, which is produced by the cGAS enzyme in response to cytosolic DNA and activates the STING pathway to promote anti-tumor immunity [1] [2] [3]. By degrading cGAMP, ENPP1 dampens this immune response and facilitates an immunosuppressive tumor microenvironment [2] [3].
Inhibiting ENPP1 stabilizes extracellular cGAMP, leading to sustained STING activation in antigen-presenting cells. This enhances the production of type I interferons and chemokines, licenses dendritic cells for superior T cell priming, and ultimately promotes the infiltration and cytotoxicity of CD8⁺ T cells within tumors [1] [4]. This mechanism has shown promise in reversing resistance to anti-PD-1/PD-L1 therapy, particularly in "immune-cold" tumors [1] [3]. The following diagram illustrates this key signaling pathway.
Diagram Title: ENPP1 Inhibition Activates Anti-Tumor Immunity
Since specific data for ENPP1-IN-17 is unavailable, this protocol is based on standard practices used to evaluate other ENPP1 inhibitors (e.g., ISM5939, compound 4e) in murine models [1] [5] [2]. You should optimize it based on the properties of your compound.
The overall workflow for a typical in vivo efficacy study is outlined below.
Diagram Title: In Vivo Efficacy Study Workflow
Based on studies with other ENPP1 inhibitors, you can anticipate outcomes similar to those summarized in the table below [1] [5] [3].
Table 1: Expected Outcomes from ENPP1 Inhibitor In Vivo Studies
| Evaluation Parameter | Expected Outcome with ENPP1-IN-17 | Significance |
|---|---|---|
| Tumor Volume | Significant reduction vs. vehicle control; enhanced reduction in combination with anti-PD-1. | Demonstrates direct anti-tumor efficacy and synergy with immunotherapy [1] [3]. |
| Tumor Growth Inhibition (TGI) | TGI > 50% for monotherapy; TGI > 80% for combination therapy. | Quantitative measure of efficacy [1]. |
| CD8+ T cell Infiltration | >2-fold increase in tumor-infiltrating CD8+ T cells. | Indicates reversal of immune exclusion and a "cold" to "hot" tumor transition [1] [3]. |
| IFN-β & CXCL10 Levels | Significant elevation in tumor tissue. | Confirms on-target activation of the STING pathway [1] [5]. |
| Intratumoral cGAMP | Increased concentration and stability. | Direct evidence of target engagement [1] [2]. |
| Body Weight Change | Stable body weight (<10% loss). | Suggests a favorable safety and tolerability profile [1]. |
While ENPP1-IN-17 is not explicitly cited, the following resources provide the methodological backbone for the protocols above.
1. Introduction The ectonucleotidase ENPP1 is a critical innate immune checkpoint in the tumor microenvironment (TME) [1]. It suppresses anti-tumor immunity by hydrolyzing extracellular 2',3'-cGAMP, a potent activator of the STING pathway, thereby preventing the production of type I interferons and subsequent T cell priming and recruitment [2] [3] [1]. Inhibition of ENPP1 has emerged as a promising strategy to reprogram the immunosuppressive TME. This document outlines standardized protocols and data analysis methods for evaluating changes in immune cell infiltration following treatment with ENPP1 inhibitors, a key metric for assessing therapeutic efficacy.
2. Key Signaling Pathways and Mechanisms ENPP1 inhibition primarily enhances anti-tumor immunity by activating the cGAS-STING pathway. The following diagram illustrates the core mechanism of action.
Mechanistic Insight: The transcriptional upregulation of ENPP1 itself is often driven by the oncogenic transcription factor JUN, forming a JUN-ENPP1-cGAS-STING axis that sustains immune evasion [2]. Therefore, measuring JUN activity can provide additional mechanistic insights alongside ENPP1 inhibition studies.
3. Expected Phenotypes & Quantitative Data ENPP1 inhibition is expected to reverse the immunosuppressive TME. The table below summarizes key quantitative changes observed in pre-clinical models.
| Analysis Parameter | Expected Change with ENPP1 Inhibition | Supporting Evidence |
|---|---|---|
| CD8+ T-cell Infiltration | Significant increase in tumor tissue [4] [2] | |
| M2 Macrophage Infiltration | Significant decrease [4] | |
| CD8+ T-cell Cytotoxicity | Increased production of cytolytic molecules (e.g., granzyme B) [2] | |
| Chemokine Production | Upregulation of CXCL10 and CCL5 [2] | |
| Synergy with Anti-PD-1/PD-L1 | Enhanced tumor growth suppression [2] [3] |
4. Detailed Experimental Protocols Below are standardized protocols for key assays used to evaluate immune cell infiltration.
4.1 Immune Profiling of Tumor Tissue by Flow Cytometry This protocol details the procedure for analyzing immune cell populations in dissociated tumor tissue.
4.2 Immunohistochemistry (IHC) for Spatial Analysis This protocol is for visualizing the spatial distribution of immune cells within the tumor architecture.
5. Data Integration and Workflow A comprehensive analysis involves multiple steps, from in vivo modeling to data integration, as shown in the workflow below.
6. Conclusion The protocols outlined herein provide a framework for comprehensively evaluating how ENPP1 inhibitors remodel the tumor immune landscape. The expected outcome is a shift from an immunosuppressive to an immunologically "hot" TME, characterized by increased cytotoxic T cells and reduced immunosuppressive cells. This analysis is crucial for validating the mechanism of action of ENPP1 inhibitors like ENPP1-IN-17 and for informing rational combination therapies with immune checkpoint blockers.
This protocol is adapted from a 2024 study and uses a homogeneous, bioluminescent immunoassay to directly measure cGAMP concentrations, providing a sensitive method to monitor ENPP1 activity and its inhibition [1].
Principle: The assay is based on a competitive immunoassay format. A specific antibody binds to cGAMP. When cGAMP is present in a sample, it competes with a cGAMP-biotin conjugate for binding to the antibody. The amount of cGAMP-biotin that binds to the antibody is inversely proportional to the concentration of cGAMP in the sample. The bound cGAMP-biotin is then quantified using a streptavidin-conjugated luciferase, which produces a luminescent signal [1].
Workflow Overview:
The following diagram illustrates the key stages of the experimental process, from sample preparation to data analysis.
Materials and Reagents:
Step-by-Step Procedure:
Sample Generation:
cGAMP Detection Assay:
Data Analysis:
To ensure your application notes are comprehensive, here are key considerations for evaluating any ENPP1 inhibitor, based on the broader research context.
Key Assays for Characterization:
| Assay Type | Key Measurement | Rationale & Context |
|---|---|---|
| ENPP1 Biochemical Inhibition | IC50 for cGAMP hydrolysis | Determines direct, enzymatic potency [1]. |
| Cellular cGAMP Stabilization | Increase in extracellular cGAMP | Confirms functional activity in a physiological system [1]. |
| STING Pathway Activation | IFN-β, CXCL10 production, or IRF phosphorylation | Validates downstream immune activation [2] [3]. |
| Synergy with Immune Checkpoint Blockade | Tumor growth inhibition & T-cell infiltration in vivo | Demonstrates therapeutic potential for combination therapy [2] [4]. |
Biological Workflow and Rationale: The core rationale for targeting ENPP1 is that its inhibition stabilizes extracellular cGAMP, which enhances STING pathway activation in antigen-presenting cells. This promotes an anti-tumor immune response, particularly in "cold" tumors, and can synergize with anti-PD-1/PD-L1 therapy [2] [5] [4]. The following diagram illustrates this mechanism and a typical validation workflow.
I hope these detailed application notes provide a solid foundation for your research on ENPP1 inhibitors. Should you need to investigate specific compounds mentioned in the literature, such as ISM5939 [2] or the inhibitors from Insilico Medicine [4], focusing your search on those names may yield more targeted data.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that hydrolyzes extracellular nucleotides. Its primary enzymatic reaction involves cleaving substrates like ATP (Adenosine Triphosphate) into AMP (Adenosine Monophosphate) and inorganic pyrophosphate (PPi), or hydrolyzing cGAMP (cyclic GMP-AMP) [1] [2] [3]. This function is crucial in diverse physiological and pathological contexts, from preventing soft tissue calcification to regulating the innate immune response within the tumor microenvironment [1] [4] [3].
Assays for ENPP1 activity generally fall into two categories:
The following diagram illustrates the core principle of a coupled detection assay, a common method used in ENPP1 activity and inhibition screening:
For robust assay development, understanding the kinetic parameters of ENPP1 with different substrates is essential. The data below, derived from a commercial high-throughput screening (HTS) assay, provides a reference for expected values.
Table 1: Key Kinetic Parameters for ENPP1 with Different Substrates [5]
| Parameter | ATP Substrate | cGAMP Substrate | Assay Conditions |
|---|---|---|---|
| Michaelis Constant (Kₘ) | 7.670 µM | 4.729 µM | Buffer: 50 mM Tris, 5 mM MgCl₂, 0.01% Brij, pH 7.5 |
| Enzyme Concentration | 500 pM | 500 pM | Temperature: Room Temp |
| Detection Method | \multicolumn{2}{c | }{Transcreener AMP2/GMP2 Assay (FP or TR-FRET)} | Incubation: 5-60 min for initial velocity |
Here is a detailed protocol for a homogeneous, "mix-and-read" assay suitable for high-throughput screening of ENPP1 inhibitors, based on the Transcreener technology [5].
1. Primary Enzyme Reaction
2. Detection Step
3. Data Analysis
For higher sensitivity or orthogonal validation, a chemiluminescent probe like CL-ENPP-1 can be used. This probe is designed with a thymidine-monophosphate substrate conjugated to a dioxetane luminophore [2].
ENPP1 assays are pivotal in several research applications, and understanding the biological context can inform your experimental design.
The table below summarizes the rationale for targeting ENPP1 to overcome an immunosuppressive tumor microenvironment (TME).
| Aspect | Description |
|---|---|
| Primary Function | Hydrolyzes extracellular (2',3')-cGAMP, a key signaling molecule produced by the cGAS-STING pathway [1] [2] [3]. |
| Immunosuppressive Role | Depletes cGAMP, reducing STING activation in antigen-presenting cells (APCs), leading to diminished Type-I interferon production and cytotoxic T-cell priming [1] [3]. |
| Pro-Tumorigenic Effect | Hydrolysis of cGAMP generates adenosine, which promotes cancer cell migration and suppresses immune cells [2]. |
| Therapeutic Goal | Inhibiting ENPP1 boosts endogenous cGAMP, enhancing innate and adaptive anti-tumor immunity and potentially sensitizing tumors to immunotherapy [3] [4]. |
The following table compares key ENPP1 inhibitor candidates from recent research, which serve as benchmarks for characterizing new compounds.
| Compound Name | Reported Potency (IC50/Ki) | Key Characteristics & Experimental Context |
|---|
| Compound 4e [2] | 0.188 µM (mol.) 0.732 µM (cell.) | Quinazolin-4(3H)-one derivative; showed selectivity for metastatic breast cancer cells (4T1) over normal cells; increased IFN-β expression in vivo. | | ISM5939 [3] | Information not specified | Orally bioavailable; AI-designed; synergized with anti-PD-1 and chemotherapy in murine models; good tolerance; no toxic cytokine release or T-cell death observed. | | STF-1623 [4] | Information not specified | Features an ultralong drug-target residence time; rapid systemic clearance but potent tumor-specific inhibition; effective in breast, pancreatic, colorectal, and glioblastoma mouse models. | | TXN10128, RBS2418, SR-8541A [3] | Information not specified | Mentioned as candidates that have entered Phase 1 clinical studies. |
This application note outlines a strategy to augment CAR T-cell efficacy in solid tumors by combining it with ENPP1 inhibition.
Using ENPP1 inhibitors aims to transform a "cold" immunosuppressive TME into a "hot" immunologically active one [3] [4]. The inhibitor prevents the degradation of cGAMP, leading to the accumulation of this STING agonist in the TME. This promotes dendritic cell activation and the production of type I interferons and other inflammatory cytokines, which in turn can enhance the infiltration, activation, and persistence of co-administered CAR T-cells [1] [3].
This protocol describes a standard preclinical setup to evaluate the synergy between an ENPP1 inhibitor and CAR T-cell therapy.
1. Animal Model Generation
2. Treatment Groups & Dosing Regimen
3. Efficacy & Immune Monitoring
Besides small-molecule inhibitors, other biologic modalities are being developed to target ENPP1, as summarized below.
| Modality | Mechanism of Action | Reported Experimental Evidence |
|---|---|---|
| ENPP1-targeting CAR T-Cells | Genetically engineered T cells express a CAR targeting ENPP1 on tumor cells, leading to direct killing. | Potent killing of ENPP1-expressing human hepatoma (HepG2) cells in vitro [1]. |
| Anti-ENPP1 Antibody-Drug Conjugates (ADCs) | Monoclonal antibody against ENPP1 delivers a cytotoxic drug directly to ENPP1-expressing tumor cells. | Constructed ADCs demonstrated potent killing of ENPP1-expressing cells [1]. |
| IgG-based Bispecific T-Cell Engagers (IbTEs) | One arm binds ENPP1 on tumor cells, the other binds CD3 on T cells, redirecting T cell cytotoxicity. | Generated IbTEs exhibited potent killing of ENPP1-expressing cells [1]. |
The following diagrams illustrate the core biological mechanism and the experimental workflow for testing ENPP1 inhibitors.
What are ENPP1 Inhibitors and Why are They Developed? ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) is a critical enzyme in the tumor microenvironment. It hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a key messenger that activates the STING pathway, leading to anti-tumor immunity [1] [2]. Inhibiting ENPP1 stabilizes cGAMP, promoting an immune response against "immune-cold" tumors that are otherwise resistant to therapy [1].
Developing small-molecule ENPP1 inhibitors has been challenging. Common issues reported in the literature, which are highly relevant for troubleshooting, include [1]:
The following table outlines common problems, their potential causes, and recommended actions. These are based on general principles of pharmaceutical development and the specific hurdles mentioned in ENPP1 inhibitor research.
Table 1: Common Experimental Issues and Solutions
| Problem | Potential Cause | Recommended Action |
|---|---|---|
| Low aqueous solubility | High lipophilicity; crystalline form not optimized. | Use co-solvents (e.g., DMSO); employ solubilizers like cyclodextrins; utilize amorphous solid dispersions [3]. |
| Chemical instability | Hydrolysis of labile functional groups; oxidation; photodegradation. | Optimize buffer pH (aim for physiological ~7.4); use antioxidants; protect from light; conduct stability studies under various conditions [1]. |
| Loss of enzymatic inhibition in cellular assays | Poor membrane permeability; efflux by transporters; compound instability in cell culture media. | Verify cell membrane permeability; use efflux transporter inhibitors; pre-incubate compound to assess stability in media [1]. |
| High cytotoxicity or off-target effects | Non-specific binding; inhibition of related enzymes (e.g., ENPP3). | Counter-screen against related phosphodiesterases (e.g., ENPP3); use isogenic cell lines (ENPP1 KO vs. WT) to confirm on-target activity [1] [4]. |
| Poor pharmacokinetics in vivo | Rapid metabolic clearance; poor oral absorption. | Explore different formulation vehicles (e.g., PEG, Tween); consider prodrug strategies to enhance absorption [1]. |
Here are detailed methodologies for critical experiments, adapted from recent publications on ENPP1 inhibitor characterization.
1. Direct Enzymatic Inhibition Assay This protocol measures the direct ability of a compound to inhibit ENPP1's hydrolysis activity.
2. Cell-Based STING Pathway Activation Assay This assay confirms that ENPP1 inhibition leads to the desired physiological effect: increased cGAMP and STING signaling.
The experimental workflow for characterizing an ENPP1 inhibitor, from biochemical testing to functional validation, can be summarized as follows:
Given the absence of specific data on ENPP1-IN-17, here are actionable steps you can take:
The following diagram illustrates how ENPP1 inhibition modulates the tumor immune microenvironment, which is closely related to cytokine signaling. This mechanism is shared by characterized ENPP1 inhibitors and provides a reference for understanding potential actions of ENPP1-IN-17.
This mechanism is supported by experimental evidence:
Here is a model for constructing troubleshooting guides and FAQs, using generalized information on ENPP1 inhibitors.
| Question/Issue | Underlying Principle & Troubleshooting Guidance |
|---|
| Expected vs. Observed Cytokine Response | Principle: ENPP1 inhibition primarily aims to boost STING-dependent Type I IFN, not broad pro-inflammatory cytokines (e.g., TNF-α, IL-6) [2] [1]. Troubleshooting: Confirm that your assay distinguishes Type I IFNs (e.g., IFN-β) from other cytokines. Check the activation status of key immune populations like dendritic cells. | | Lack of Phenotypic Effect | Principle: Effect requires a source of cytosolic DNA (e.g., from genomic instability) to generate cGAMP [2]. Troubleshooting: Use a cancer cell line with known chromosomal instability. Combine ENPP1 inhibition with therapies that induce DNA damage (e.g., radiation, chemotherapy) to synergize and trigger a stronger immune response [2]. | | Off-target or Toxic Effects | Principle: A core advantage of some ENPP1 inhibitors is their lack of systemic inflammatory cytokine release, which is a problem with direct STING agonists [1]. Troubleshooting: If toxicity is observed, verify inhibitor specificity for ENPP1 over other ENPP family members (e.g., ENPP2/3). Assess purity and solubility of the compound stock solution. |
To build the specific technical documentation you require for ENPP1-IN-17, I suggest these approaches:
The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a key regulator of the tumor immune microenvironment. Its overexpression is associated with poor prognosis and immunotherapy resistance in multiple solid tumors [1] [2] [3].
ENPP1 promotes an immunosuppressive tumor microenvironment through two primary mechanisms:
Several ENPP1 inhibitors are currently under investigation as next-generation cancer immunotherapies. The following table summarizes key candidates identified in the search results.
| Inhibitor Name | Type / Design | Key Characteristics & Experimental Findings | Citation |
|---|---|---|---|
| ISM5939 | Small molecule, orally bioavailable | Designed using a generative AI platform; selectively inhibits ENPP1, stabilizes extracellular cGAMP, and activates bystander immune cells without toxic cytokine release. Synergizes with anti-PD-1 and chemotherapy in murine models. [4] [6] | |
| STF-1623 | Small molecule | Features an ultralong drug-target residence time specifically within the tumor. Prevents cGAMP hydrolysis, triggering localized STING activation. Effective in breast, pancreatic, colorectal, and glioblastoma mouse models with no observed side effects. [7] | |
| Anti-ENPP1 Antibodies (e.g., 17, 3G12) | Fully human monoclonal antibodies | Used to create Antibody-Drug Conjugates (ADCs), IgG-based Bispecific T-cell Engagers (IbTEs), and CAR T-cells. These modalities demonstrated potent killing of ENPP1-expressing cancer cells in vitro. [2] |
For researchers investigating ENPP1 inhibitors, a typical experimental workflow may involve the following steps, which integrate methodologies from the search results. The diagram below outlines the logical flow from in vitro characterization to in vivo validation.
Based on common challenges in drug development, here are some potential FAQs.
Q1: Our ENPP1 inhibitor shows good efficacy in vitro but fails in mouse models. What could be the reason?
Q2: Why is targeting ENPP1 considered superior to using direct STING agonists?
Q3: Which cancer types are the most promising candidates for ENPP1 inhibitor therapy?
Q4: How can we best demonstrate target engagement and mechanism of action for our inhibitor in experiments?
1. What is the primary mechanism by which ENPP1 inhibition minimizes T-cell death?
ENPP1 inhibition protects T-cells through a dual mechanism centered on preserving the immunostimulatory molecule (2',3')-cGAMP. The table below outlines the key processes.
| Mechanism | Effect on Tumor Microenvironment | Outcome for T-Cells |
|---|---|---|
| Inhibition of cGAMP hydrolysis [1] | Increased extracellular cGAMP levels; enhanced STING pathway activation in Antigen-Presenting Cells (APCs). | Enhanced T-cell priming and activation; increased tumor infiltration [1] [2]. |
| Reduction of Immunosuppressive Adenosine [3] | Lower levels of adenosine, a key immune suppressor. | Relief of adenosine-mediated suppression; enhanced effector T-cell function [3]. |
| Prevention of T-cell Intrinsic Metabolic Dysregulation [4] | (In autoimmunity context) Blocks ENPP1-sensed cytosolic mtDNA from driving aberrant glycolysis. | Preserves normal metabolic regulation and prevents mal-differentiation [4]. |
2. What is the evidence that ENPP1 inhibitors do not cause systemic toxicity or T-cell apoptosis?
The following protocols are compiled from methodologies used in recent publications to assess ENPP1 function and inhibitor efficacy.
This protocol measures the downstream effects of cGAMP stabilization following ENPP1 inhibition [1] [2].
This protocol tests the functional outcome of ENPP1 inhibition on T-cell activity [2].
This is a standard in vivo model for evaluating the efficacy of ENPP1 inhibitors in an immunocompetent host [1] [3].
Q1: My ENPP1 inhibitor is not showing efficacy in the syngeneic model. What could be wrong?
Q2: I do not observe an increase in T-cell infiltration after treatment. How can I investigate this?
Q3: The inhibitor shows cytotoxic effects in my in vitro T-cell culture. Is this expected?
The following diagram illustrates the key mechanism of action of ENPP1 and how its inhibition promotes T-cell survival and anti-tumor immunity.
| Inhibitor Name | Type / Approach | Key Findings & Mechanisms | Development Stage |
|---|---|---|---|
| ISM5939 [1] | Oral, small-molecule inhibitor (AI-designed) | Inhibits cGAMP hydrolysis, activates STING/type-I IFN pathway, synergizes with anti-PD-1 and chemotherapy [1]. | Preclinical (as of 2025) |
| STF-1623 [2] | Small-molecule inhibitor | Blocks ENPP1 with ultralong drug-target residence time; activates innate immunity in "cold" tumors [2]. | Phase I clinical trials imminent (as of 2025) [2] |
| Anti-ENPP1 Antibodies [3] | Human Antibodies (17 & 3G12) | Used to create ADCs, CAR T-cells, and bispecific T-cell engagers; shown to kill ENPP1-expressing cells in vitro [3]. | Research phase |
To help visualize the core mechanism of action that these inhibitors target, the following diagram illustrates the role of ENPP1 in the tumor microenvironment and how its inhibition can stimulate an anti-tumor immune response.
As shown in the diagram, ENPP1 acts as a key innate immune checkpoint by degrading the immunostimulatory molecule cGAMP [1] [2]. Inhibiting ENPP1 allows cGAMP to accumulate and activate the STING pathway in immune cells, turning "cold" tumors "hot" and promoting anti-tumor immunity [1] [2].
While specific data on ENPP1-IN-17 is unavailable, you can structure your troubleshooting guides and FAQs around the following core principles derived from the research on other ENPP1 inhibitors:
A rigorous assessment of inhibitor specificity involves multiple experimental approaches. The core strategy is to first determine the compound's activity against purified enzymes, and then confirm its selectivity in a cellular context.
The experimental workflow for determining inhibitor specificity typically follows a logical progression from biochemical to cellular assays, as outlined below.
The most direct method is to test the inhibitor against purified, recombinant ENPP1 and ENPP3 proteins.
After biochemical characterization, confirm selectivity in a more physiologically relevant system using cells that express ENPP1 or ENPP3.
Ultimately, the goal of inhibiting ENPP1 is often to modulate the cGAS-STING pathway. A specificity assay can be designed based on this downstream signaling.
Understanding the structural differences between ENPP1 and ENPP3 can help rationalize your experimental results and troubleshoot a lack of specificity.
| Feature | ENPP1 | ENPP3 | Implication for Inhibitor Design |
|---|---|---|---|
| Overall Structure | Type II transmembrane protein with two SMB domains, a PDE domain, and a nuclease-like domain [4]. | Similar domain architecture to ENPP1 [4]. | High structural similarity makes achieving selectivity challenging. |
| Substrate Binding Pocket | Unique residues lining the pocket that differ from ENPP3. | Unique residues lining the pocket that differ from ENPP1 [4]. | Key to specificity. Inhibitors should be designed to exploit subtle differences in size, charge, and hydrophobicity here. |
| Role of SMB Domains | Contributes to homodimerization and trafficking [4]. | Contributes to homodimerization; physiological importance unclear [4]. | Less critical for small-molecule inhibitor binding, which typically targets the catalytic site. |
Q1: My inhibitor shows good cellular activity but poor selectivity in biochemical assays. What could be the reason? This could be due to differences in cell membrane permeability or local concentration effects. The inhibitor might be efficiently taken up by one cell type but not another, or it could be metabolized to an active form differently in each cell line. Always corroborate biochemical data with cell-based assays.
Q2: I cannot find a commercially available cell line that exclusively expresses ENPP3 without ENPP1. What should I do? The best practice is to create an isogenic system for a clean comparison. Generate a pair of cell lines (e.g., HEK293) by:
Q3: Are there any known selective ENPP1 inhibitors I can use as a positive control? Yes, recent publications describe compounds with reported selectivity. The AI-designed inhibitor ISM5939 is described as a highly selective, orally bioavailable ENPP1 inhibitor [3]. The compound E-3 (NCI-14465) has also been validated as a lead ENPP1 inhibitor in biochemical and macrophage assays [2]. Acquiring these as benchmark compounds would be highly valuable for your study.
ENPP1 promotes therapy resistance through multiple biological pathways. The table below summarizes the key mechanisms and the cancers in which they are observed.
| Mechanism of Resistance | Brief Description | Relevant Cancers |
|---|---|---|
| Immunosuppressive TME | Hydrolyzes extracellular cGAMP, inhibiting STING-type I IFN signaling and creating an "immune-cold" TME [1] [2] [3]. | Triple-negative breast cancer (TNBC), gastric, colorectal, lung, ovarian [1] [2]. |
| Drug Efflux & CSC Phenotype | Upregulates ABCG2 transporter, increasing chemotherapeutic drug efflux and promoting Cancer Stem Cell (CSC) properties [4] [5]. | Breast cancer [5]. |
| Proteasome-Mediated Stabilization | Protein stability is increased due to downregulated 26S proteasome activity in CSCs, leading to ENPP1 accumulation [5]. | Breast cancer [5]. |
| Apoptosis Resistance | Modulates expression of apoptotic markers (e.g., ↓BAX/Caspase-3, ↑Bcl-2) to suppress cell death [6]. | Bladder cancer [6]. |
| Direct Chemotherapy Resistance | High expression is linked to resistance to drugs like gemcitabine and cytarabine [6]. | Bladder cancer [6]. |
Here are detailed methodologies for key experiments to study ENPP1's role in cancer resistance.
Q1: Our ENPP1 inhibitor shows poor efficacy in a murine model. What could be the reason?
Q2: We see variable ENPP1 expression in our patient-derived samples. How should we proceed?
Q3: How can we confirm that resistance is specifically mediated by ENPP1's enzymatic activity?
The diagram below illustrates the core mechanism of how ENPP1 confers an immunosuppressive tumor microenvironment, a primary resistance mechanism.
Understanding the core mechanisms of ENPP1 inhibition is crucial for anticipating its therapeutic effects and potential toxicities.
The diagram below illustrates this core mechanism and the logic behind its synergy with immune checkpoint inhibitors.
The table below outlines potential adverse effects and monitoring strategies based on the biological role of ENPP1. These are derived from preclinical studies and the known functions of the target.
| Theoretical Toxicity | Proposed Underlying Mechanism | Suggested Monitoring Parameters (Preclinical/Clinical) |
|---|---|---|
| Systemic Inflammatory Response | Excessive STING activation leading to cytokine release [1] [2]. | Cytokine levels (e.g., IFN-γ, TNF-α, IL-6), body temperature, CRP. |
| Immune-Related Adverse Events (irAEs) | Enhanced T-cell infiltration and activity in non-tumor tissues, similar to ICI therapy [2]. | Clinical signs of colitis, dermatitis, hepatitis; amylase/lipase, troponin. |
| Impact on Bone Metabolism | ENPP1's established role in regulating tissue calcification and bone mineralization [3] [4]. | Serum Pi/PPi levels, bone mineral density (BMD) scans (long-term). |
| Off-target Inhibition | Potential interaction with other phosphodiesterases due to structural similarities. | Broad-spectrum biochemical profiling, organ function tests. |
For researchers investigating ENPP1-IN-17, here is a proposed experimental workflow to systematically evaluate toxicity and combination therapy efficacy in vivo.
Detailed Experimental Protocols:
Q1: How does the toxicity profile of ENPP1 inhibitors theoretically compare to direct STING agonists? ENPP1 inhibitors are hypothesized to have a more favorable toxicity profile. Direct STING agonists often cause severe, systemic inflammatory responses after intravenous administration. In contrast, ENPP1 inhibition leads to a more gradual and localized accumulation of endogenous cGAMP, potentially resulting in controlled and sustained STING activation within the tumor microenvironment, which may minimize systemic toxicity [2].
Q2: What is a key pharmacokinetic property to check for an ENPP1 inhibitor to reduce toxicity risk? Cell impermeability is a desirable characteristic. A cell-impermeable ENPP1 inhibitor acts exclusively on extracellular ENPP1, preventing the disruption of intracellular nucleotide pools and potentially avoiding off-target effects and cellular toxicity. Some inhibitors in development (e.g., STF-1623) are designed with this property [1].
Q3: Our in vivo data shows weight loss in the combination therapy group. What are the next steps? This is a critical finding. The next steps should be:
Despite the lack of data on ENPP1-IN-17, recent research firmly establishes ENPP1 as a promising immuno-oncology target. Inhibiting this protein is a validated strategy to reduce tumor growth, which provides context for the development of compounds like ENPP1-IN-17.
The following diagram illustrates this core mechanism and the therapeutic strategy of its inhibition.
While data on ENPP1-IN-17 is unavailable, the table below summarizes other ENPP1-targeting modalities documented in recent scientific literature. This illustrates the active development in this field.
| Therapeutic Modality | Example(s) | Key Characteristics & Reported Findings |
|---|---|---|
| Small Molecule Inhibitor | ISM5939 (orally available), other early-phase candidates (TXN10128, RBS2418) [1] [2] | Orally bioavailable; designed via generative AI; synergizes with anti-PD-1 therapy and chemotherapy in mouse models; reported to avoid toxic systemic cytokine release [1] [2]. |
| Biologic Inhibitors (Antibodies) | VH domain inhibitors, Human IgG1 antibodies (e.g., 17, 3G12) [3] [4] | Allosteric inhibition mechanism (VH domain); can be engineered into multi-specific formats (e.g., bispecific T-cell engagers) and CAR-T cells [3] [4]. |
| Antibody-Drug Conjugates (ADCs) | ADCs based on anti-ENPP1 IgG1 antibodies [4] | Deliver cytotoxic payloads directly to ENPP1-expressing cancer cells; demonstrated potent cell killing in vitro [4]. |
Given that the specific data for ENPP1-IN-17 is not in the public domain, you may need to take the following steps to complete your comparison guide:
The following table lists ENPP1 inhibitors that have been reported in recent scientific literature, highlighting their mechanisms and developmental stages.
| Inhibitor Name | Type / Origin | Key Characteristics / Proposed Advantages | Reported Experimental Evidence | Context / Source |
|---|
| VH Domain Inhibitors (e.g., VH27) | Biologic (Single-domain antibody) | - Allosteric inhibition of cGAMP & ATP hydrolysis.
To help you evaluate this class of drugs, here are the core experimental protocols used in the studies to generate the data summarized above.
The following diagram illustrates the fundamental mechanistic difference between ENPP1 inhibitors and PD-1/PD-L1 inhibitors, which is key to understanding their potential synergistic effect.
As the diagram shows:
This fundamental difference underpins the strong synergistic effect observed when ENPP1 inhibitors are combined with checkpoint inhibitors in preclinical models, as they target two complementary barriers to anti-tumor immunity [1] [3] [4].
Based on the available information, here are some suggestions for your continued research:
The table below summarizes key inhibitors discussed in the search results. "Therapeutic index" specifically refers to the ratio between the toxic dose and the therapeutic dose; however, the searched literature does not provide this precise ratio. The following data instead reflects robust antitumor efficacy and a favorable safety or tolerability profile in murine models, which are key components of a positive therapeutic index [1] [2] [3].
| Inhibitor Name | Key Preclinical Efficacy Findings | Reported Safety/Tolerability Profile | Primary Experimental Models | Key Combination Therapies |
|---|---|---|---|---|
| ISM5939 | Robust antitumor efficacy; synergized with anti-PD-1 to suppress tumor growth [2] [3]. | Good tolerance; favorable safety profile; no toxic cytokine release or T-cell death [2] [3]. | Murine syngeneic models across multiple cancer types [2]. | Anti-PD-1/PD-L1, chemotherapy (e.g., DNA-destabilizing agents) [2]. |
| STF-1623/CM-3163 | Decreased locoregional failure; reduced MDSCs and M2 macrophages; enhanced DC, CD8+ T cells, and NK cells [1]. | Nontoxic, high specificity due to cell-impermeability [1]. | Breast cancer models (surgery and radiation) [1]. | Radiotherapy [1]. |
| AVA-NP-695 | Decreased tumor volume as monotherapy [1]. | Oral bioavailability [1]. | Breast cancer models [1]. | Information not specified in search results. |
| TXN10128 | Synergistic growth inhibition with anti-PD-L1; increased tumor-infiltrating lymphocytes [1]. | Orally administered [1]. | Preclinical colon cancer model [1]. | Anti-PD-L1 [1]. |
For a comprehensive preclinical assessment of ENPP1 inhibitors like those mentioned, the following methodologies are typically employed:
In Vivo Efficacy Studies:
Safety and Tolerability Assessment:
The therapeutic effect of ENPP1 inhibitors stems from their dual mechanism within the tumor microenvironment, which can be visualized in the following pathway:
This diagram illustrates the two key pathways modulated by ENPP1 inhibition:
The following table consolidates information on several ENPP1 inhibitors reported in recent scientific literature. Please note that "ENPP1-IN-17" is not specifically detailed in the available sources.
| Inhibitor Name | Type / Key Feature | Reported Potency (IC₅₀) | Key Characteristics & Experimental Evidence |
|---|---|---|---|
| STF-1623 [1] | Small Molecule | 0.6 nM (human); 0.4 nM (mouse) [1] | Ultralong tumor residence time; synergizes with anti-PD-1 and radiotherapy in multiple syngeneic mouse models (e.g., EMT6, MC38) [1]. |
| ISM5939 [2] | Small Molecule (AI-designed) | Information not specified in results | Orally bioavailable; shows synergy with anti-PD-1 therapy and chemotherapy in murine models; designed for high selectivity [2]. |
| Candidate Antibodies (e.g., 17, 3G12) [3] | Monoclonal Antibodies (as basis for ADCs, CAR-Ts, etc.) | High affinity (specific values not listed) | Developed into Antibody-Drug Conjugates (ADCs) and T-cell engagers; shown to potently kill ENPP1-expressing cells (e.g., HepG2) in vitro [3]. |
The efficacy of these inhibitors is typically validated through a combination of in vitro and in vivo studies. Below is a summary of common methodologies cited in the research [1] [3] [2]:
In Vitro Models
In Vivo Models
The following diagram illustrates the role of ENPP1 in the tumor microenvironment and how its inhibition activates anti-tumor immunity. The DOT code for generating this diagram is provided below.
The corresponding workflow for the key experiments used to validate an ENPP1 inhibitor is outlined in the diagram below.
Since direct data on ENPP1-IN-17 is not available in the current search, I suggest the following steps to gather the information you need:
The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that has emerged as a promising biomarker and therapeutic target in oncology [1] [2]. Its primary function relevant to cancer immunotherapy is the hydrolysis of extracellular cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway [3]. By degrading cGAMP, ENPP1 suppresses this pathway, leading to a weakened anti-tumor immune response. Therefore, inhibiting ENPP1 can enhance natural STING signaling, promoting "immune-hot" tumors that are more susceptible to immunotherapy [3].
The table below summarizes the role of ENPP1 across various cancer types:
| Cancer Type | ENPP1 Expression | Function/Role | Associated Genes/Pathways | Clinical Correlation |
|---|---|---|---|---|
| Breast Cancer | Upregulated | Promotes metastasis, proliferation, EMT [1] | Haptoglobin (Hp), Vimentin, E-cadherin, TWIST1 [1] | Poor survival, recurrence-free survival [1] |
| Lung Cancer | Upregulated | Induces cancer stem cell features, EMT-like phenotypes [1] | ABCG2, SOX2, NANOG, TGF-β [1] | Increased tumor burden and size [1] |
| Glioblastoma | Upregulated | Promotes proliferation, cell cycle progression [1] | E2F1 transcription factor [1] | Higher WHO tumor grade [1] |
| Liver Cancer | Downregulated | Novel lipid metabolism/immune-related biomarker [1] | - | Poor prognosis [1] |
| Ovarian Carcinoma | Upregulated | Promotes proliferation, migration, invasion, EMT [1] | Caspase-3, E-cadherin, N-cadherin, PCNA [1] | Advanced FIGO stage, chemotherapy sensitivity [1] |
| Multiple Solid Tumors | Upregulated | Functions as an innate immune checkpoint [3] | cGAS-STING pathway, Type-I Interferon signaling [3] | Resistance to standard-of-care treatments [3] |
The development of ENPP1 inhibitors is a rapidly advancing field. While detailed data on ENPP1-IN-17 is not public, other candidates illustrate the therapeutic potential and design challenges.
For a candidate like ENPP1-IN-17, validating ENPP1 as a predictive biomarker would involve a structured process to demonstrate its utility in identifying patients most likely to respond to treatment [4]. The diagram below outlines the key stages of this workflow.
When designing experiments for biomarker validation, several key statistical and methodological principles must be adhered to [4]:
The table below summarizes the key characteristics of different ENPP1-targeting agents for which data was available, including a representative small molecule inhibitor for context.
| Therapeutic Modality | Example Candidate(s) | Mechanism of Action | Reported Affinity/Potency | Therapeutic Formats / Key Features |
|---|---|---|---|---|
| Monoclonal Antibodies (IgG) | IgG 17, IgG 3G12 [1] [2] | Target: ENPP1 extracellular domain. Converts high-affinity Fab to IgG for avidity effects [1]. | High-affinity binding (conversion to IgG1 increased binding significantly due to avidity) [1]. | Antibody-Drug Conjugates (ADCs), IgG-based Bispecific T-cell Engagers (IbTEs), CAR T-cells [1]. |
| Single-Domain Antibodies (VH) | VH27 [3] | Allosteric inhibition of cGAMP and ATP hydrolysis [3]. | Ki (cGAMP): 130 nM; Ki (ATP): 220 nM [3]. | Bispecific fusions (e.g., with anti-PD-L1), engineered immunotherapies [3]. |
| Small Molecule Inhibitors | STF-1623 [4] | Potent, competitive inhibition of ENPP1 enzymatic activity [4]. | IC50 = 0.6 nM (human ENPP1) [4]. | Ultralong drug-target residence time in tumors; synergizes with radiotherapy and anti-PD-1 [4]. |
Here is a detailed breakdown of the experimental methodologies and key findings for the antibody-based candidates.
The isolation and characterization of the Fab 17 and 3G12 antibodies are described as follows [1] [2]:
The discovery and profiling of the allosteric inhibitor VH27 involved these key steps [3]:
The following diagrams illustrate the core mechanisms and experimental workflows for these therapeutics.
This diagram shows how ENPP1 functions in the tumor microenvironment and how different inhibitors block it.
This flowchart outlines the general process for developing antibody-based ENPP1 therapeutics.